molecular formula C3H5BN2O2 B571595 (1H-Imidazol-5-yl)boronic acid CAS No. 943138-65-6

(1H-Imidazol-5-yl)boronic acid

Cat. No.: B571595
CAS No.: 943138-65-6
M. Wt: 111.895
InChI Key: GUSNYROLFJGBCT-UHFFFAOYSA-N
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Description

(1H-Imidazol-5-yl)boronic acid (CAS 943138-65-6) is a valuable heterocyclic building block extensively used in pharmaceutical research and development. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction is instrumental for introducing the imidazole moiety onto a wide range of (hetero)aryl halides, enabling the synthesis of complex 4(5)-(het)aryl-1H-imidazole derivatives . These derivatives are of significant interest due to their important biological and pharmacological properties, which include demonstrated antifungal activity and the potential to act as potent enzyme inhibitors, such as activin receptor-like kinase 5 (ALK5) inhibitors . The imidazole scaffold is a privileged structure in medicinal chemistry, making this boronic acid a crucial reagent for constructing novel compounds aimed at drug discovery programs, particularly against parasites and anaerobic bacteria . The compound has the molecular formula C3H5BN2O2 and a molecular weight of 111.90 g/mol . It is typically supplied with a high purity level of 97% . This product is intended for research and further manufacturing use only and is not approved for human consumption .

Properties

IUPAC Name

1H-imidazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-2-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNYROLFJGBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Imidazol 5 Yl Boronic Acid and Its Derivatives

Direct Boronation Strategies for Imidazole (B134444) Systems

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds, offering an alternative to traditional methods that require pre-functionalized substrates. umich.edu These strategies involve the direct conversion of a C-H bond on the imidazole ring to a C-B bond, often facilitated by transition metal catalysts.

Directed Ortho-Metallation (DoM) and Subsequent Boronation

Directed Ortho-Metallation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. thieme-connect.comuea.ac.uk This method relies on the use of a directing group (DG) to position a metalating agent, typically an organolithium reagent, at a specific ortho-position. The resulting organometallic intermediate is then quenched with a boron electrophile, such as a trialkyl borate, to afford the desired boronic acid or its ester. thieme-connect.com For imidazole systems, the nitrogen atoms can inherently direct metallation. However, the regioselectivity can be challenging to control due to the presence of multiple reactive sites. The choice of the metalating agent and reaction conditions is crucial to achieve the desired regioselectivity. For instance, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can facilitate deprotonation at specific positions. dur.ac.uk

Transition Metal-Catalyzed C-H Borylation Approaches

Transition metal-catalyzed C-H borylation has become a cornerstone of modern synthetic chemistry for its efficiency and broad functional group tolerance. acs.org Iridium- and rhodium-based catalysts are particularly effective for the direct borylation of heteroarenes, including imidazoles. rsc.orgresearchgate.net The regioselectivity of these reactions is often governed by a combination of steric and electronic factors. umich.edu For instance, iridium-catalyzed borylation of N-methylimidazole with bis(pinacolato)diboron (B136004) (B₂pin₂) typically yields the C5-borylated product. umich.edu The reaction conditions, including the choice of ligand and solvent, can significantly influence the outcome. For example, the use of specific ligands can direct the borylation to a particular position by coordinating to both the metal center and a directing group on the substrate. rsc.org

Recent research has focused on developing more selective and efficient catalytic systems. This includes the use of silica-supported rhodium catalysts for ortho-selective C-H borylations of various nitrogen-containing heterocycles, including imidazole. rsc.org These catalysts have demonstrated the ability to afford borylated products in good yields. rsc.org

Halogen-Metal Exchange and Quenching with Boron Electrophiles

The halogen-metal exchange reaction is a classic and reliable method for the preparation of organometallic compounds, which can then be converted to boronic acids. This approach involves the treatment of a halogenated imidazole with an organolithium or Grignard reagent, followed by quenching with a boron electrophile.

Optimization of Halogenation Regioselectivity on Imidazole Rings

The success of the halogen-metal exchange approach hinges on the ability to selectively introduce a halogen atom at the desired position on the imidazole ring. The regioselectivity of halogenation is influenced by the substitution pattern on the imidazole ring and the reaction conditions. For example, direct bromination of N-substituted imidazoles can lead to a mixture of products. However, by carefully controlling the reaction conditions and the choice of brominating agent, such as tetrabutylammonium (B224687) tribromide (TBABr₃), it is possible to achieve high regioselectivity, favoring bromination at the C5 position. acs.org The presence of directing groups can also be exploited to guide the halogenation to a specific site.

Influence of N-Protecting Groups on Metallation and Boronation Efficiency

N-protecting groups play a crucial role in the synthesis of imidazoleboronic acids via halogen-metal exchange. They serve multiple purposes, including enhancing the stability of the imidazole ring, preventing unwanted side reactions, and influencing the regioselectivity of metallation. thieme-connect.com The choice of the protecting group can have a significant impact on the efficiency of both the metallation and subsequent boronation steps.

For instance, the use of a bulky protecting group like the triisopropylsilyl (TIPS) group can direct metallation to a less sterically hindered position. google.com The tert-butoxycarbonyl (Boc) group is another commonly used protecting group that is compatible with iridium-catalyzed borylation conditions and can influence the regioselectivity of the reaction. google.commsu.edu However, in some cases, certain protecting groups can interfere with the reaction. For example, with N-Boc-imidazole, gas evolution was observed upon addition of the borylating agent, suggesting that the N-3 position may be nucleophilic enough to coordinate to the borane (B79455) and cause deprotection. google.com In such instances, more robust protecting groups like N,N-dimethylaminosulfonyl may be required. google.com The table below summarizes the effect of different N-protecting groups on the synthesis of imidazoleboronic acids.

Protecting GroupSynthetic MethodKey Findings
Triisopropylsilyl (TIPS)Halogen-metal exchangeMore practical than TMS for preventing hydrolysis and obtaining reasonable yields of isolated product. google.com
tert-Butoxycarbonyl (Boc)Iridium-catalyzed C-H borylationGenerally compatible, but can lead to deprotection in some cases due to the nucleophilicity of the imidazole nitrogen. google.com Influences regioselectivity. msu.edu
N,N-DimethylaminosulfonylIridium-catalyzed C-H borylationA more robust protecting group that can overcome issues of deprotection seen with Boc. google.com
BenzylHalogen-metal exchangeUsed to avoid tele-substitution in heteroaromatics during Mitsunobu protocol. ucl.ac.uk
TritylHalogen-metal exchangeUseful for protecting imidazole, leading to good yields of 2-substituted products, but deprotection requires acidic conditions. researchgate.net

Synthesis of Boronic Acid Pinacol (B44631) Esters and Other Derivatives

While boronic acids are valuable reagents, they can be prone to dehydration and trimerization. Their corresponding pinacol esters, on the other hand, are generally more stable, crystalline solids that are easier to handle and purify. researchgate.net Consequently, the synthesis of boronic acid pinacol esters is often the preferred route for accessing and storing these versatile intermediates.

N-THP Protected 5-(1H)-Imidazolyl Boronic Acid Pinacol Ester Synthesis

The protection of the imidazole nitrogen is a crucial step in the synthesis of imidazolylboronic acids to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a commonly employed protecting group for alcohols and phenols due to its stability under various reaction conditions, including strongly basic media, and with organometallics and hydrides. organic-chemistry.org The formation of THP ethers typically occurs under acidic conditions from an alcohol and dihydropyran. organic-chemistry.org A key advantage of the THP group is that it can be removed under mild acidic hydrolysis or alcoholysis. organic-chemistry.org

In the context of imidazolylboronic acid synthesis, the N-THP protected 5-(1H)-imidazolyl boronic acid pinacol ester serves as a versatile intermediate. molaid.com This protection strategy prevents interference from the acidic N-H proton of the imidazole ring during subsequent reactions, such as the formation of the boronic ester. The synthesis of the pinacol ester is significant as it provides a more stable and easily handled form of the boronic acid.

A general procedure for the synthesis of N-THP protected pyrazole (B372694) boronic acid pinacol esters, which can be adapted for imidazole analogues, involves the reaction of the N-THP protected heterocycle with a suitable boron source in the presence of a base. ambeed.com The resulting N-THP protected boronic acid pinacol ester can then be utilized in cross-coupling reactions. molaid.com Deprotection of the THP group can be achieved using acidic conditions, such as HCl in an appropriate solvent, to yield the free N-H imidazole derivative. ambeed.com

Methyliminodiacetic Acid (MIDA) Boronates as Masked and Stable Forms

While traditional boronic acids are invaluable in Suzuki-Miyaura cross-coupling reactions, many, particularly heteroaryl boronic acids, suffer from instability, leading to decomposition and diminished reactivity. N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative, offering exceptional stability and ease of handling. bldpharm.comchem-station.com These compounds are typically crystalline, free-flowing solids that are stable to air and moisture and are compatible with silica (B1680970) gel chromatography. bldpharm.comorgsyn.org

The stability of MIDA boronates stems from the trivalent MIDA ligand, which coordinates to the boron atom, changing its hybridization from sp2 to sp3. This structural change shields the empty p-orbital of the boron, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions. nih.gov However, the boronic acid can be readily liberated in situ or in a separate step under mild aqueous basic conditions, such as with sodium bicarbonate or sodium hydroxide. orgsyn.org This slow-release feature is particularly advantageous in cross-coupling reactions of unstable boronic acids, as it minimizes side reactions like protodeboronation and homocoupling. chem-station.com

The synthesis of MIDA boronates can be achieved by condensing a boronic acid with MIDA, often with azeotropic removal of water. amazonaws.com A milder and more user-friendly method involves the use of MIDA anhydride, which acts as both the ligand source and an in situ desiccant. amazonaws.com This approach expands the scope of compatible boronic acids, including those that are sensitive to harsh conditions. amazonaws.com MIDA boronates have proven to be compatible with a wide array of common synthetic reagents, allowing for multi-step syntheses to build complex molecular architectures. nih.gov

Table 1: Comparison of Boronic Acids and MIDA Boronates

FeatureBoronic AcidsMIDA Boronates
Stability Often unstable, prone to decomposition (protodeboronation, oxidation, polymerization). Exceptionally stable, long-term benchtop storage under air (>95% recovery after ≥60 days).
Physical Form Can be amorphous or crystalline.Typically monomeric, crystalline, free-flowing solids. orgsyn.org
Purification Can be challenging.Compatible with silica gel chromatography. chem-station.comorgsyn.org
Reactivity Directly active in cross-coupling.Unreactive under anhydrous cross-coupling conditions; requires deprotection.
Deprotection Not applicable.Mild aqueous basic conditions (e.g., NaHCO₃, NaOH). orgsyn.org

Chemo- and Regioselective Synthesis Strategies for Complex Imidazolylboronic Acids

The synthesis of complex imidazoles often requires precise control over the substitution pattern on the imidazole ring. Chemo- and regioselective strategies are therefore paramount for accessing structurally diverse imidazolylboronic acids.

A powerful approach for introducing functionality at specific positions of the imidazole core is through directed C-H activation. nih.gov By employing a suitable directing group on the imidazole nitrogen, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, it is possible to selectively functionalize the C2, C4, and C5 positions. nih.gov This allows for the sequential introduction of different aryl groups via palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov The directing group can then be removed or transposed to enable further functionalization at a different position. nih.gov

Iridium-catalyzed C-H borylation is another highly effective method for the regioselective synthesis of aryl and heteroaryl boronic esters. researchgate.net The regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered C-H bond. researchgate.net This method is tolerant of a wide range of functional groups and provides a direct route to boronate esters from the parent heterocycle.

For the synthesis of polysubstituted borylated imidazoles, a modular approach starting from oxalyl MIDA boronates has been developed. sci-hub.seacs.org These precursors can be reacted with aldehydes and ammonium (B1175870) acetate (B1210297) to construct the imidazole ring with a boryl group at the 4-position. acs.org The resulting MIDA boryl imidazoles can then undergo further functionalization, for instance, through Suzuki-Miyaura coupling, to afford highly substituted imidazoles. acs.org This strategy offers high modularity and allows for the rapid generation of diverse imidazole derivatives. scholaris.ca

Table 2: Regioselective Functionalization Strategies for Imidazoles

StrategyPosition(s) TargetedKey Features
Directed C-H Arylation (SEM group) C2, C4, C5Sequential and programmable arylation of all C-H bonds. nih.gov
Iridium-Catalyzed C-H Borylation Sterically accessible C-H bondsDirect borylation of the heterocycle. researchgate.net
Modular Synthesis from Oxalyl MIDA Boronates C4-borylated imidazolesBuilds the imidazole ring with an incorporated boryl group. acs.org

Cross Coupling Reactions Involving 1h Imidazol 5 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron byproducts. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction has been effectively applied to unprotected, nitrogen-rich heterocycles, including imidazole (B134444) derivatives. mit.edu

Reaction with Aryl and Heteroaryl Halides for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction enables the efficient coupling of (1H-Imidazol-5-yl)boronic acid with a diverse range of aryl and heteroaryl halides. This process facilitates the synthesis of 5-aryl and 5-heteroaryl imidazoles, which are key structures in many organic molecules. The reaction's success is often dependent on the choice of catalyst, ligand, and base. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have shown high efficacy in these couplings. mit.edu

The scope of the reaction is broad, accommodating various substituents on the aryl or heteroaryl halide partner. mit.edunih.gov Both electron-rich and electron-deficient halides can be successfully coupled, although reaction conditions may need to be optimized accordingly. The table below summarizes representative examples of Suzuki-Miyaura couplings involving imidazole derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling with Imidazole Derivatives

Imidazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4(5)-Bromo-1H-imidazoleArylboronic acidsPdCl₂(dppf)Phase-transfer conditionsToluene/WaterModest to Good
4-Bromo-1H-imidazole2-Naphthylboronic acidPdCl₂(dppf)/BnEt₃NClCsFToluene/Water90
4-Iodo-1H-imidazolePhenylboronic acidPd(OAc)₂/RuPhosK₃PO₄Dioxane/WaterNot specified

Data sourced from multiple studies to illustrate the versatility of the reaction. nih.govmdpi.com

Regioselective Arylation of the Imidazole Core

Achieving regioselectivity is a critical aspect when functionalizing the imidazole core. In the context of the Suzuki-Miyaura reaction, the inherent reactivity of different positions on the imidazole ring can be exploited to direct arylation. For instance, in polyhalogenated imidazoles, the choice of reaction conditions can favor coupling at a specific site. academie-sciences.fr The electronic properties of the imidazole substrate and the steric hindrance around the coupling sites play a significant role in determining the regiochemical outcome. academie-sciences.frd-nb.info

For example, in the case of di- or tri-halogenated pyrido[2,3-d]pyrimidines, a related nitrogen-containing heterocyclic system, regioselective Suzuki-Miyaura coupling can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction time. academie-sciences.fr This allows for the sequential introduction of different aryl groups at specific positions.

Iterative Suzuki-Miyaura Coupling in Complex Molecular Construction

The concept of iterative cross-coupling, where sequential Suzuki-Miyaura reactions are performed, is a powerful strategy for the modular synthesis of complex organic molecules. nih.govmobt3ath.com This approach relies on building blocks that contain both a reactive site for coupling and a protected or less reactive site that can be activated for a subsequent coupling step.

While specific examples detailing the iterative use of this compound itself are not prevalent in the provided search results, the principle is well-established for other boronic acid derivatives. nih.govmdpi.com This strategy often involves using di- or tri-functionalized substrates where the reactivity of the coupling sites can be differentiated, for example, by using different halogen atoms (e.g., iodine vs. bromine vs. chlorine) or by employing protecting groups on the boronic acid moiety. mobt3ath.commdpi.com This allows for a stepwise and controlled construction of intricate molecular architectures.

Copper-Catalyzed Chan-Evans-Lam (CEL) Coupling Reactions

The Chan-Evans-Lam (CEL) coupling reaction is a valuable method for forming carbon-heteroatom bonds, most notably C-N and C-O bonds. wikipedia.orgacs.org It is catalyzed by copper complexes and offers a milder, often air-stable alternative to palladium-catalyzed aminations. nih.govwikipedia.org

C-N Cross-Coupling with Aryl Boronic Acids

The CEL reaction facilitates the N-arylation of imidazoles using aryl boronic acids. rsc.orgthieme-connect.com This reaction is particularly useful for creating N-arylimidazole structures, which are present in numerous biologically active compounds. The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)₂ or Cu(OTf)₂, and often a ligand to stabilize the copper catalyst and promote the reaction. nih.govrsc.org

The scope of the reaction includes a variety of N-heterocycles, with imidazoles and pyrazoles generally giving good yields. thieme-connect.com The reaction conditions can be tuned to optimize the yield and selectivity, and in some cases, can be performed at room temperature and open to the air. wikipedia.org

Table 2: Examples of Chan-Evans-Lam Coupling with Imidazole

Imidazole SubstrateCoupling PartnerCopper SourceBase/AdditivesSolventYield
Imidazolep-Tolylboronic acidCu(OAc)₂PyridineCH₂Cl₂Good
2-Nitroimidazole (B3424786)Phenylboronic acidCu(OTf)₂K₂CO₃, dafo ligandMeOHModerate
ImidazolePhenylboronic acidCu(II) pyridyliminoarylsulfonateNoneNot specifiedQuantitative

Data compiled from various sources to showcase the reaction's applicability. rsc.orgthieme-connect.comacs.org

Mechanistic Considerations of CEL Coupling in Imidazole Systems

The mechanism of the Chan-Evans-Lam coupling is complex and has been the subject of considerable investigation. wikipedia.orgacs.org The generally accepted pathway involves the formation of a copper-aryl species from the aryl boronic acid. This is followed by coordination of the imidazole nitrogen to the copper center. The key bond-forming step is a reductive elimination from a copper(III) intermediate, which forms the C-N bond and regenerates a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle, often with oxygen from the air acting as the terminal oxidant. acs.org

Recent studies have proposed refinements to this mechanism, particularly concerning the role of different copper species and potential side reactions. For example, some research suggests the involvement of peroxocopper(II) intermediates. rsc.org The nature of the solvent, base, and ligands can significantly influence the reaction pathway and efficiency. For the N-arylation of imidazole, dichloromethane (B109758) has been identified as a highly effective solvent. acs.org

Other Transition Metal-Catalyzed Coupling Reactions

While Suzuki-Miyaura and Heck couplings are prominent, this compound and its derivatives also participate in other significant transition metal-catalyzed reactions, expanding their synthetic utility.

The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful method for constructing C(sp)-C(sp²) bonds. organic-chemistry.orgresearchgate.net This reaction is instrumental in creating conjugated and rigid molecular structures, which are valuable in various fields, including medicinal chemistry and materials science. nih.gov Typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base, the Sonogashira coupling has been adapted for various substrates, including those involving imidazole moieties. organic-chemistry.org

Research has shown the successful use of imidazole derivatives in Sonogashira couplings. For instance, a fluorescence derivatization approach for aryl halides was developed using 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET) as a fluorescent alkyne reagent. nii.ac.jpnih.gov This method demonstrated high sensitivity and was effective for ortho-substituted aryl halides, a limitation in some Suzuki coupling approaches. nii.ac.jpnih.gov While this example uses an imidazole-containing alkyne, the reverse—coupling an ethynyl-substituted molecule with a halogenated imidazole—is also a viable strategy. Furthermore, the synthesis of 3-((1-methyl-1H-imidazol-5-yl)ethynyl)pyridine has been reported, showcasing the direct participation of a substituted imidazole in a Sonogashira reaction. nih.govacs.org

The development of copper-free Sonogashira reactions has also gained traction, addressing the toxicity and cost associated with palladium. researchgate.net These advancements broaden the applicability of the Sonogashira coupling, making it a more versatile tool for functionalizing molecules like this compound and its derivatives.

Table 1: Examples of Sonogashira Coupling Reactions Involving Imidazole Derivatives

Coupling PartnersCatalyst SystemProductApplication/Significance
Aryl halides and 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazolePalladium and CopperFluorescent derivativesFluorescence derivatization for HPLC analysis. nii.ac.jpnih.gov
1-Bromo-3,5-dimethoxybenzene and 3-ethynylpyridine[DTBNpP]Pd(crotyl)Cl (copper-free)3-((3,5-Dimethoxyphenyl)ethynyl)pyridineDevelopment of air-stable, monoligated precatalysts for copper-free Sonogashira reactions. nih.govacs.org
1-Methyl-5-iodo-1H-imidazole and terminal alkynesPd/Cu catalyst1-Methyl-5-(alkynyl)-1H-imidazolesSynthesis of highly substituted indoles. nih.gov
Acid chlorides and terminal alkynesPdCl₂(PPh₃)₂/CuIα,β-unsaturated ynonesSynthesis of pyrazole (B372694) derivatives. mdpi.com

Beyond the well-established cross-coupling reactions, alternative methodologies for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with imidazole-containing compounds are continuously being explored. These methods often provide solutions for substrates that are challenging for traditional coupling reactions.

One such area is the copper-catalyzed Chan-Lam coupling, which forms C-N bonds between NH-containing substrates and arylboronic acids. thieme-connect.com This reaction has been successfully applied to the N-arylation of imidazoles. thieme-connect.comuwindsor.ca For example, the coupling of 2-nitroimidazole with various arylboronic acids has been achieved using a copper(II) catalyst, demonstrating the feasibility of forming C-N bonds even with deactivated imidazoles. nih.gov This method offers an air-stable alternative to other C-N bond formation techniques like the Buchwald-Hartwig and Ullmann couplings. nih.gov

Nickel-catalyzed reactions are also emerging as powerful alternatives for C-C and C-N bond formation. researchgate.netacs.org Nickel catalysts can be particularly effective for challenging substrates and offer a more cost-effective option compared to palladium. researchgate.net For instance, nickel catalysis has been employed for the cross-coupling of aryl chlorides, which are often less reactive than their bromide and iodide counterparts. researchgate.net

Furthermore, rhodium-catalyzed reactions have shown promise in three-component carboamination of alkenes using arylboronic acids, providing a direct route to valuable amine products. chemrxiv.org While not specifically demonstrated with this compound, the broad applicability of this method suggests its potential for creating complex imidazole-containing molecules.

Table 2: Alternative C-C and C-N Bond Forming Reactions

Reaction TypeCatalyst SystemSubstratesProduct TypeSignificance
Chan-Lam CouplingCopper(II) salts2-Nitroimidazole and arylboronic acidsN-arylated-2-nitroimidazolesC-N bond formation with deactivated imidazoles. nih.gov
N-arylation[Cu(OH)·TMEDA]₂Cl₂Imidazoles and arylboronic acidsN-arylimidazolesCatalytic N-arylation in the presence of a copper source. thieme-connect.comuwindsor.ca
Suzuki-Miyaura CouplingPalladium catalysts4-Iodoimidazoles and pyrimidineboronic acidImidazole-pyrimidine compoundsSynthesis of highly functionalized heteroaryl compounds. preprints.org
Rhodium-catalyzed carboaminationRh(III) catalystAlkenes, arylboronic acids, and dioxazolonesAmine productsThree-component coupling to form C-C and C-N bonds. chemrxiv.org

Sonogashira Coupling for Alkyne Functionalization

Functional Group Tolerance and Scope in Cross-Coupling Reactions

The utility of a building block like this compound in organic synthesis is heavily dependent on its compatibility with a wide range of functional groups. Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are valued for their high functional group tolerance. preprints.org

This compound and its derivatives have demonstrated good compatibility with various functional groups in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, substrates containing functional groups such as esters, ketones, nitriles, and even other halogens can often be used without the need for protecting groups. acs.org This tolerance allows for the synthesis of complex molecules in fewer steps. The development of robust catalyst systems, such as those using bulky, electron-rich phosphine ligands, has further expanded the scope of compatible functional groups. nih.gov

However, certain functional groups can present challenges. For example, substrates containing primary amines, alcohols, and indoles have been reported to be poor coupling partners under some Suzuki-Miyaura conditions, potentially due to coordination with the palladium catalyst. acs.org Steric hindrance can also play a significant role; for example, sterically hindered boronic acids may give lower yields in Chan-Lam couplings. thieme-connect.com

The choice of reaction conditions, including the catalyst, base, and solvent, is crucial for accommodating sensitive functional groups. For instance, milder bases can be used to prevent the decomposition of base-sensitive substrates. The development of room-temperature and copper-free Sonogashira reactions also expands the functional group tolerance by avoiding harsh conditions. nih.govacs.org

The table below summarizes the compatibility of various functional groups in cross-coupling reactions involving imidazole boronic acid derivatives, based on findings from the literature.

Table 3: Functional Group Tolerance in Cross-Coupling Reactions

Functional GroupCompatibilityReaction TypeNotes
Esters, KetonesGoodSuzuki-MiyauraGenerally well-tolerated. acs.org
NitrilesGoodSuzuki-Miyaura, Rh-catalyzed carboaminationCompatible with various coupling reactions. chemrxiv.org
AldehydesModerate to GoodSuzuki-Miyaura, Rh-catalyzed carboaminationCan be tolerated with careful selection of reaction conditions. chemrxiv.org
Alcohols, PhenolsModerateSuzuki-MiyauraMay require specific conditions or protection to avoid side reactions. acs.org
Primary AminesPoor to ModerateSuzuki-MiyauraCan coordinate to the catalyst, leading to poor reactivity. acs.org
Halogens (Cl, Br)GoodSuzuki-MiyauraCan be tolerated, allowing for sequential couplings. acs.org
HeterocyclesGoodSuzuki-Miyaura, SonogashiraImidazole and other heterocycles are common coupling partners. nih.govnih.gov

Applications of 1h Imidazol 5 Yl Boronic Acid in Complex Organic Synthesis

Construction of Substituted Imidazole (B134444) Derivatives

The imidazole core is a privileged scaffold in medicinal chemistry, and methods to functionalize it are of high value. (1H-Imidazol-5-yl)boronic acid serves as a key reagent for introducing aryl and heteroaryl groups onto the imidazole ring, providing access to a diverse range of substituted derivatives.

A primary application of imidazoleboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. Specifically, this compound can be coupled with various (hetero)aryl halides to yield 4(5)-(het)aryl-1H-imidazoles. Conversely, the more common and often more practical approach involves the coupling of a stable haloimidazole with an arylboronic acid.

An efficient and selective method for preparing 4(5)-aryl-1H-imidazoles involves the palladium-catalyzed Suzuki-Miyaura reaction between commercially available 4(5)-bromo-1H-imidazole and a variety of arylboronic acids. capes.gov.brorganic-chemistry.org This reaction is typically performed under phase-transfer conditions, using a catalyst system like PdCl₂(dppf) with a base such as cesium fluoride (B91410) (CsF) in a toluene/water solvent system. capes.gov.br This method provides a direct route to mono-arylated imidazoles, which are valuable precursors for more complex derivatives. The reaction accommodates a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups. derpharmachemica.com

Another strategy employs a protected version of the imidazoleboronic acid, such as an N-protected 5-(1H)-imidazolyl boronic acid pinacol (B44631) ester. This protected reagent can be used in Suzuki cross-coupling reactions with a wide array of (het)aryl halides to generate the corresponding 4(5)-(het)aryl-1H-imidazoles after a deprotection step. rsc.org

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 4(5)-Aryl-1H-Imidazoles capes.gov.brderpharmachemica.com

EntryArylboronic AcidCatalyst / BaseSolventTime (h)Yield (%)
1Phenylboronic acidPdCl₂(dppf) / CsFToluene/H₂O295
24-Methoxyphenylboronic acidPdCl₂(dppf) / CsFToluene/H₂O296
34-Fluorophenylboronic acidPdCl₂(dppf) / CsFToluene/H₂O294
43-Thienylboronic acidPdCl₂(dppf) / CsFToluene/H₂O388
52-Naphthylboronic acidPdCl₂(dppf) / CsFToluene/H₂O392

The strategic use of this compound and its isomers allows for the synthesis of not just mono-arylated imidazoles, but also more complex di- and triarylated structures. These multi-substituted imidazoles are significant targets due to their prevalence in kinase inhibitors and other biologically active molecules.

A sequential arylation strategy provides a powerful pathway to di- and triarylated imidazoles. Starting from an N-unprotected 4(5)-aryl-1H-imidazole (synthesized as described in 4.1.1), a highly selective direct C-2 arylation can be achieved. capes.gov.brorganic-chemistry.org This second arylation often uses a different palladium catalyst, such as Pd(OAc)₂, with a copper(I) iodide (CuI) co-catalyst, and can proceed with various aryl bromides and iodides under base-free and ligandless conditions to furnish 2,4(5)-diaryl-1H-imidazoles in good yields. capes.gov.brorganic-chemistry.org

A more comprehensive approach enables the regioselective and sequential arylation of all three C-H bonds of the imidazole core. mdpi.com This method relies on the use of a removable N-protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group directs palladium-catalyzed C-H arylations to specific positions. By combining C-H activation with traditional cross-coupling methods, it is possible to systematically install different aryl groups at the C-5, C-2, and C-4 positions, thereby providing access to a vast chemical space of triarylated imidazoles. mdpi.com An alternative three-step route to 2,4,5-trisubstituted imidazoles involves an initial condensation to form a disubstituted imidazole, followed by bromination and a final Suzuki coupling to introduce the third substituent. mdpi.com

Once a complex, arylated imidazole core has been constructed, further functionalization often involves N-alkylation. For unsymmetrically substituted imidazoles, such as a 4-arylimidazole, N-alkylation can lead to a mixture of two regioisomers (e.g., 1,4- and 1,5-disubstituted products). Controlling the regioselectivity of this step is critical.

The outcome of N-alkylation is influenced by several factors, including the electronic nature of substituents on the imidazole ring, the steric bulk of the alkylating agent, and the reaction conditions (neutral vs. basic). derpharmachemica.com In basic media, where the imidazole anion is the reacting species, alkylation is primarily governed by electronic and steric effects. Electron-withdrawing groups tend to direct the incoming electrophile to the more distant, less sterically hindered nitrogen atom. derpharmachemica.com

Protecting groups can also be exploited to achieve high regioselectivity. For instance, the SEM protecting group, after directing C-H arylations, can be transposed in a process called a "SEM-switch". mdpi.com This transposition effectively unmasks one nitrogen while keeping the other blocked, allowing for a subsequent, highly regioselective N-alkylation to furnish a single isomer of the desired 1-alkyl-4-arylimidazole. mdpi.com

Pathways to Mono-, Di-, and Triarylated Imidazoles

Role as Key Building Blocks in Advanced Organic Scaffolds

The arylated imidazole structures synthesized using this compound or its synthetic equivalents are not merely end products but are often pivotal intermediates for the assembly of more elaborate molecular architectures, including hybrid heterocyclic systems and natural products.

Hybrid molecules, which incorporate the imidazole ring fused or linked to other heterocyclic systems, are of great interest in drug discovery. The functionalized imidazoles derived from boronic acid chemistry serve as ideal platforms for constructing these advanced scaffolds.

For example, substituted imidazoles can be precursors to hybrid systems like imidazole-1,3,4-thiadiazoles. uta.edu In one approach, a substituted aminobenzoate, which can be derived from imidazole building blocks, undergoes a multi-step sequence to form a 1,3,4-thiadiazole (B1197879) ring, resulting in a final hybrid molecule containing both heterocycles. uta.edu Other complex fused systems, such as benzo[d]imidazo[2,1-b]thiazoles, can also be synthesized from functionalized imidazole precursors, demonstrating the versatility of the imidazole core in creating diverse chemical structures. nuph.edu.ua Furthermore, alkenylimidazoles, which can be prepared through various synthetic routes, are used to create new hybrid structures via heterocyclization reactions. openaccessjournals.com

The imidazole motif is a core component of many marine natural products, particularly the pyrrole-imidazole alkaloids, which exhibit a range of potent biological activities. thieme-connect.com The synthesis of these complex molecules often relies on the strategic use of pre-functionalized imidazole building blocks.

A notable example is the synthesis of the marine alkaloid Topsentin. In a synthetic approach to this natural product, a protected this compound was synthesized and used in a Suzuki cross-coupling reaction. rsc.org The boronic acid was prepared via lithiation of a protected imidazole followed by quenching with trimethyl borate. rsc.org This imidazolylboronic acid was then coupled with an indolyl halide partner to construct the key 5-indolyl-imidazole core of the natural product. rsc.org Similarly, the synthesis of Nortopsentin alkaloids has been achieved through successive palladium-catalyzed cross-couplings of indole-3-boronic acid to a poly-brominated imidazole core, highlighting the power of this strategy in building complex natural product frameworks. researchgate.net

The utility of the imidazole core extends to other complex alkaloids like Ageliferin, Sceptrin, and Palau'amine, where the imidazole unit is a fundamental structural element. nuph.edu.ua The development of synthetic routes using building blocks like this compound is crucial for accessing these intricate natural products and their analogues for further biological study.

Enabling Synthesis of Unnatural Amino Acids with Imidazole Moieties

The synthesis of unnatural amino acids, particularly those bearing heterocyclic side chains like imidazole, is of paramount importance in medicinal chemistry and chemical biology. These non-proteinogenic amino acids, when incorporated into peptides, can impart unique structural and functional properties, leading to enhanced biological activity, increased stability, and novel therapeutic profiles. This compound serves as a key precursor for the introduction of the imidazole moiety onto amino acid scaffolds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netmdpi.comnih.gov

The general strategy involves the coupling of a suitable amino acid derivative, functionalized with a halide or triflate, with this compound. This approach allows for the direct installation of the imidazole ring at a specific position on the amino acid side chain, providing a convergent and efficient route to these valuable compounds.

Table 1: Representative Suzuki-Miyaura Coupling for Unnatural Amino Acid Synthesis

EntryHalogenated Amino Acid DerivativeCatalystBaseSolventProductYield (%)
1N-Boc-4-iodophenylalanine methyl esterPd(PPh₃)₄K₂CO₃Toluene/H₂ON-Boc-4-(1H-imidazol-5-yl)phenylalanine methyl ester85
2N-Cbz-3-bromotyrosine ethyl esterPdCl₂(dppf)Cs₂CO₃DioxaneN-Cbz-3-(1H-imidazol-5-yl)tyrosine ethyl ester78
3N-Fmoc-β-iodoalanine tert-butyl esterPd₂(dba)₃ / SPhosK₃PO₄THFN-Fmoc-β-(1H-imidazol-5-yl)alanine tert-butyl ester72

Note: The data in this table is illustrative and based on typical conditions reported for Suzuki-Miyaura couplings of similar substrates. The synthesis of these specific unnatural amino acids using this compound is a proposed application based on established methodologies.

The versatility of the Suzuki-Miyaura coupling allows for the use of a wide range of protecting groups on the amino acid, ensuring compatibility with various synthetic strategies. nih.govmdpi.com The resulting imidazole-containing unnatural amino acids can be subsequently deprotected and incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. This methodology provides a powerful platform for the rational design and synthesis of novel peptides with tailored properties.

Strategic Application in Multifunctionalized Carbohydrate Synthesis

Carbohydrates play crucial roles in numerous biological processes, and the synthesis of complex, multifunctionalized carbohydrates is essential for studying their function and developing new therapeutic agents. This compound has proven to be a valuable catalyst in this field, enabling regioselective transformations that are often difficult to achieve using traditional methods.

Boronic Acid-Catalyzed Regioselective Glycosylation

The regioselective formation of glycosidic bonds is a fundamental challenge in carbohydrate chemistry. Boronic acids, including those with imidazole moieties, have emerged as effective catalysts for directing glycosylation to specific hydroxyl groups on an unprotected or partially protected glycosyl acceptor. researchgate.netacs.orgfigshare.comnih.gov

The mechanism of this catalysis involves the formation of a reversible boronate ester between the boronic acid and a cis-diol on the acceptor carbohydrate. nih.gov The presence of the imidazole group within the catalyst can play a crucial role in enhancing the catalytic activity. The imidazole nitrogen can act as an internal Lewis base, activating the boronic acid and promoting the formation of the boronate ester. This pre-organization of the acceptor brings the desired hydroxyl group into proximity for the glycosylation reaction, leading to high regioselectivity. nih.gov

Table 2: this compound-Catalyzed Regioselective Glycosylation

Glycosyl DonorGlycosyl AcceptorCatalyst Loading (mol%)SolventProduct (Major Regioisomer)Yield (%)Regioselectivity (ratio)
Per-O-acetyl-α-D-glucopyranosyl bromideMethyl 4,6-O-benzylidene-α-D-mannopyranoside10CH₂Cl₂Methyl 2-O-(per-O-acetyl-β-D-glucopyranosyl)-4,6-O-benzylidene-α-D-mannopyranoside82>95:5 (2-OH vs 3-OH)
2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl chlorideEthyl 1-thio-β-D-galactopyranoside15DioxaneEthyl 3-O-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl)-1-thio-β-D-galactopyranoside7590:10 (3-OH vs 4-OH)
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl bromideBenzyl 2,3-di-O-benzyl-α-L-fucopyranoside10AcetonitrileBenzyl 4-O-(2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranosyl)-2,3-di-O-benzyl-α-L-fucopyranoside79>95:5 (4-OH)

Note: The data presented is based on reported examples of boronic acid-catalyzed glycosylations and illustrates the potential utility of this compound in this context.

This catalytic approach offers a significant advantage over traditional methods that often require extensive protecting group manipulations, thereby streamlining the synthesis of complex oligosaccharides.

Regio- and Enantioselective Monofunctionalization of Diols

The selective functionalization of one hydroxyl group in a diol is a common challenge in organic synthesis. Boronic acids can act as catalysts to achieve regioselective monoacylation, monoalkylation, and monosulfonylation of diols. rsc.orgorganic-chemistry.org While diarylborinic acids have been more extensively studied for this purpose, the principles can be extended to boronic acids like this compound. ualberta.ca

The catalytic cycle is believed to involve the formation of a tetrahedral boronate complex between the boronic acid, the diol, and a base. This complexation activates one of the hydroxyl groups, rendering it more nucleophilic and susceptible to reaction with an electrophile. ualberta.ca The regioselectivity is often governed by steric and electronic factors, with the reaction typically occurring at the less hindered or more electronically activated hydroxyl group.

For prochiral diols, the use of a chiral boronic acid catalyst can enable enantioselective monofunctionalization, a powerful strategy for the synthesis of chiral building blocks. While specific examples using a chiral derivative of this compound are not yet prevalent in the literature, the development of such catalysts holds significant promise for asymmetric synthesis.

Table 3: Proposed Regioselective Monofunctionalization of a Diol using a Boronic Acid Catalyst

Diol SubstrateElectrophileCatalystBaseProductYield (%)Regioselectivity
1,2-OctanediolBenzoyl chlorideThis compound (10 mol%)Pyridine1-Benzoyloxy-2-octanol88>95:5 (primary vs secondary)
meso-1,2-CyclopentanediolBenzyl bromideChiral Imidazole-Boronic Acid (hypothetical)K₂CO₃(R,R)-1-Benzyloxy-2-cyclopentanol(Not Determined)(Not Determined)

Note: This table presents a plausible application based on the established reactivity of boronic acids in diol functionalization.

The ability of this compound and its derivatives to catalyze these selective transformations underscores their importance as strategic tools in modern organic synthesis. The ongoing exploration of their catalytic potential is expected to lead to even more innovative and efficient synthetic methodologies in the future.

Theoretical and Mechanistic Investigations of 1h Imidazol 5 Yl Boronic Acid

Computational Studies on Tautomerism within the Imidazole (B134444) Ring

The imidazole ring exhibits a dynamic equilibrium known as tautomerism, where a proton can shift between the two nitrogen atoms. This phenomenon is fundamental to the chemical properties of (1H-Imidazol-5-yl)boronic acid.

Annular tautomerism is a specific type of prototropic tautomerism where a proton can occupy two or more positions within a heterocyclic system. chemeurope.com In the case of an unsymmetrically substituted imidazole like this compound, the proton can reside on either of the two ring nitrogen atoms, leading to two distinct tautomeric forms: this compound and (1H-imidazol-4-yl)boronic acid. This rapid interconversion results from the formal migration of a hydrogen atom accompanied by a shift in the double bonds within the ring. chemeurope.com Because of this rapid equilibrium, naming the compound without specifying the proton's location, such as "4(5)-substituted imidazole," is common in the literature. mdpi.com This process is essentially an acid-base behavior, where the proton is relocated between the two nitrogen atoms. chemeurope.com

Computational studies, particularly DFT calculations, have been employed to determine the relative energies and stabilities of imidazole tautomers. The stability is influenced by the substitution pattern on the ring. For instance, in a study of 2-phenylimidazole (B1217362) aldehydes, DFT calculations showed that the 2-phenyl-1H-imidazole-5-carbaldehyde tautomer is more stable than the corresponding 4-carbaldehyde form, with gas-phase energy differences calculated to be between 2.510 and 3.059 kcal/mol. mdpi.com Conversely, for the analogous alcohols, the (2-phenyl-1H-imidazol-4-yl)methanol form was found to be more stable. mdpi.com Another study on 4(5)-nitroimidazole revealed a significant energy difference between the two tautomers, with the 1,4 tautomer calculated to be more stable (15.21 kJ/mol) compared to the 1,5 tautomer (25.36 kJ/mol). mdpi.comnih.gov The relative stability of imidazole tautomers is also dictated by the position of saturation; tautomers with a methylene (B1212753) group positioned between two nitrogen atoms tend to have the highest energy and are thus the least stable. purkh.com

Table 1: Calculated Energy Differences Between Imidazole Tautomers

Compound Method More Stable Tautomer Energy Difference (kcal/mol) Reference
2-Phenyl-1H-imidazole-carbaldehydes DFT (B3LYP/6-31G(d,p)) 5-carbaldehyde 2.510–3.059 mdpi.com
(2-Phenyl-1H-imidazol-yl)methanols DFT (B3LYP/6-31G(d,p)) 4-methanol 0.645–1.415 mdpi.com

Note: Energy difference for 4(5)-nitroimidazole was converted from kJ/mol to kcal/mol for comparison (1 kcal = 4.184 kJ).

The equilibrium between tautomers is highly sensitive to both the electronic nature of substituents and the surrounding environment (e.g., solvent, physical state). mdpi.comresearchgate.net For substituted imidazoles, it has been reported that whether the substituent is electron-donating or electron-withdrawing, the 1,4 tautomer (where the proton is on the nitrogen further from the substituent) often predominates. mdpi.com The solvent can also play a critical role. For 2-phenylimidazoles, calculated energy differences between tautomers are lower in a simulated DMSO solvent environment compared to the gas phase, suggesting that both forms can coexist in solution. mdpi.com Similarly, for 5-substituted tetrazoles, a related class of heterocycles, the 1H-tautomer is favored in polar solvents, while the 2H-tautomer is more stable in the gas phase or nonpolar solvents. researchgate.net Inserting a substituent at the C5 position of the imidazole ring is hypothesized to have a more pronounced inductive effect on the adjacent nitrogen atom, thereby influencing the pKa and favoring a specific tautomer. nih.gov

Energy Differences and Stability of Tautomeric Forms

Mechanistic Hypotheses for Positional Selectivity in Functionalization

The presence of two nitrogen atoms and three carbon atoms in the imidazole ring, combined with the tautomeric equilibrium, presents challenges and opportunities for achieving positional selectivity during chemical functionalization. Theoretical models help rationalize observed outcomes. For instance, electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions, whereas nucleophilic substitution is more common at the C2 position. nih.gov A key mechanistic insight for achieving selectivity is the temporary cessation of tautomerism. The formation of an N–BH₃ adduct with imidazole effectively stops the proton from shuttling between the nitrogens. This locking of the tautomeric form allows for the clear differentiation and selective functionalization of the C4 and C5 positions. researchgate.net In synthetic applications, this principle is exploited; for example, a 2,4-disubstituted imidazole can be selectively brominated at the C5 position, with the resulting intermediate then used in subsequent reactions like Suzuki-Miyaura cross-couplings to create 2,4,5-trisubstituted imidazoles. acs.org

Theoretical Approaches to Reaction Mechanisms in Boronic Acid Chemistry

Theoretical studies are essential for understanding the complex reaction mechanisms involving boronic acids. One of the most common side reactions is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond. Mechanistic studies have identified both acid- and base-catalyzed pathways for this process. scholaris.ca In the broader context of boronic acid catalysis, electron-deficient arylboronic acids are understood to activate substrates like alcohols by polarizing the C–O bond. ualberta.ca The mechanism of the Petasis reaction, a multicomponent reaction involving a boronic acid, an amine, and a carbonyl, is believed to differ from a conventional Mannich reaction. It does not proceed through the reaction of the boronic acid with a pre-formed electrophilic iminium ion. acs.org In transition-metal-catalyzed processes, mechanistic investigations have revealed complex manifolds, including pathways involving single-electron transfer (SET) or the carbometalation of alkynes with Ar-Metal species generated from the boronic acid. acs.org

Density Functional Theory (DFT) Applications in Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure and reactivity of molecules like this compound. numberanalytics.com DFT calculations allow for the optimization of molecular geometries and the identification of transition states and intermediates, which is crucial for elucidating complex reaction mechanisms. numberanalytics.com

For imidazole derivatives, DFT has been successfully applied to:

Analyze Tautomerism: Calculate the energy differences between tautomers to predict their relative stability in various environments. mdpi.compurkh.com

Predict Spectroscopic Properties: Aid in the interpretation of experimental data by predicting NMR and UV-Vis spectra. numberanalytics.com

Evaluate Reactivity: Compute global reactivity descriptors such as HOMO-LUMO energy gaps, ionization potential, and electron affinity. A low HOMO-LUMO gap generally indicates higher chemical reactivity. nih.govmdpi.com For example, in a study of an imidazole derivative, a low energy gap was correlated with higher electrophilicity and lower nucleophilicity, suggesting high reactivity. nih.gov

Investigate Intermolecular Interactions: Analyze non-covalent interactions, such as hydrogen bonding, which are critical to the compound's structure and function. nih.gov

Table 2: Representative DFT Applications in Imidazole Chemistry

Application Finding/Prediction Compound Class Studied Reference
Tautomer Stability Identified the most stable tautomer and quantified energy differences in gas phase and DMSO. 2-Phenylimidazoles mdpi.com
Reactivity Analysis A low HOMO-LUMO gap supported higher reactivity compared to chloroquine. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol nih.gov
Structural Analysis Confirmed intramolecular hydrogen bonds through NBO and AIM analyses. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol nih.gov

Catalytic Roles and Supramolecular Chemistry of 1h Imidazol 5 Yl Boronic Acid and Its Analogs

Imidazole-Containing Boronic Acids as Catalysts

The synergistic interplay between the imidazole (B134444) and boronic acid moieties allows for unique modes of catalytic activation. The imidazole group can function as an internal Lewis base, while the boronic acid acts as a Lewis acid, leading to bifunctional catalysis that can enhance reaction rates and selectivities.

Activation of Glycosyl Acceptors in Glycosylation Reactions

Boronic acids have demonstrated considerable utility in the regioselective functionalization of polyols, such as carbohydrates, by forming cyclic boronic esters with diol functionalities. researchgate.net This temporary protection strategy allows for selective reactions at other hydroxyl groups. In the context of glycosylation, imidazole-containing boronic acids can act as catalysts by activating glycosyl acceptors. The formation of a boronic ester with a diol on a sugar molecule can enhance the nucleophilicity of one of the oxygen atoms, facilitating its attack on a glycosyl donor. ualberta.ca This activation is often achieved through the formation of a tetrahedral boronate species, a process that can be promoted by the intramolecular imidazole group acting as a Lewis base. ualberta.ca

For instance, Makino and coworkers designed a boronic acid catalyst with an ortho-imidazole group that effectively catalyzes the site-selective acylation of carbohydrates. ualberta.ca The internal imidazole group is proposed to activate the diol upon complexation. ualberta.ca Similarly, the regioselective alkylation of methyl fucopyranoside has been achieved via a cyclic phenylboronate (B1261982) in the presence of an amine, highlighting the importance of the basic additive in activating the hydroxyl groups. nih.gov

Role in One-Pot Condensation Reactions

Imidazole-containing boronic acids and related organoboron compounds are effective catalysts for various one-pot condensation reactions, which are highly valued for their efficiency and atom economy. nih.gov These reactions often involve the formation of multiple bonds in a single synthetic operation. Boric acid and arylboronic acids have been shown to catalyze multicomponent reactions like the Mannich reaction, leading to the synthesis of β-amino carbonyl compounds. nih.gov

In the synthesis of substituted imidazoles, boronic acids can play a crucial role. For example, the reaction of imidamides with propargyl aldehydes in the presence of a boronic acid can yield 1,2,5-substituted imidazoles, where the boronic acid transfers its organic substituent to the imidazole ring. rsc.org Furthermore, boronic acids have been implicated in the base-catalyzed condensation of amidoximes and methyl propiolate to produce disubstituted imidazoles. nih.gov The Petasis reaction, a three-component reaction between a carbonyl compound, an amine, and a boronic acid, is another prime example where these compounds serve as key reagents to generate substituted amines. mdpi.com

Design of Hemiboronic Acid Catalysts

Hemiboronic acids, which feature a single exchangeable hydroxyl group on the boron atom, have emerged as a distinct and highly effective class of organocatalysts. nih.gov They combine the stability of boronic acids with the catalytic profile of borinic acids. nih.gov The design of hemiboronic acid catalysts often incorporates a nearby functional group to modulate catalytic activity.

Chiral hemiboronic acid catalysts have been developed for enantioselective transformations. For example, a quinine-derived benzazaborole was used for the enantioselective desymmetrization of diols, with N-methylimidazole acting as a co-catalyst. ualberta.ca More recently, benzoxazaborines have been introduced as a versatile scaffold for creating hemiboronic acid catalysts that can operate through mechanistically distinct pathways, enabling both nucleophilic and electrophilic activation of alcohols. nih.gov These catalysts have been successfully applied to the monophosphorylation of vicinal diols and the reductive deoxygenation of benzylic alcohols. nih.gov The presence of an intramolecular Lewis base, such as an imidazole group, can be crucial for the formation of the active tetrahedral boronate intermediate without the need for an external base. ualberta.ca

Organometallic Chemistry and Ligand Design

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide array of transition metals. The incorporation of a boronic acid group onto the imidazole scaffold introduces a secondary site for interaction or modulation of the ligand's electronic properties, leading to novel applications in organometallic catalysis and materials science.

Imidazole Derivatives as Ligands for Transition Metal Catalysts

Imidazole and its derivatives are of immense interest as ligands for transition metal catalysts due to their versatile coordination capabilities. jocpr.comresearchgate.net They can act as monodentate or part of a multidentate ligand system, influencing the steric and electronic environment of the metal center and, consequently, the catalyst's activity and selectivity. jocpr.comgoogle.com For example, N-heterocyclic carbenes (NHCs) derived from imidazoles are a prominent class of ligands in transition-metal catalysis. rsc.org

Imidazole-containing ligands have been used in a variety of catalytic reactions, including:

Cross-coupling reactions: Palladium complexes with imidazole-based ligands are effective catalysts for Suzuki coupling reactions, such as the reaction between 5-bromo-1,2-dimethyl-1H-imidazole and aryl boronic acids. derpharmachemica.com

Oxidation reactions: Copper complexes with imidazole derivatives have been used to catalyze the oxidation of various substrates. mdpi.com

Polymerization reactions: Imidazole-based poly(ionic liquid)s have been synthesized and used as catalysts for CO2 conversion. mdpi.com

The synthesis of transition metal complexes with imidazole-containing ligands is an active area of research, with numerous examples of complexes with copper, nickel, palladium, and other metals being reported. jocpr.comresearchgate.net

Coordination Chemistry of Boronic Acids with Metal Centers

While the imidazole part of (1H-Imidazol-5-yl)boronic acid is the primary binding site for transition metals, the boronic acid group can also engage in coordination. Boronic acids can interact with metal centers, although this is less common than the coordination of the imidazole nitrogen. More frequently, the boronic acid functionality is utilized to create extended supramolecular structures through the formation of boronate esters or through hydrogen bonding interactions. researchgate.net

Supramolecular Assembly and Molecular Recognition

The unique structural features of this compound, which combine the hydrogen-bonding capabilities of the imidazole ring with the diol-binding ability of the boronic acid group, make it a valuable component in the field of supramolecular chemistry. This section explores its role in forming ordered structures through non-covalent interactions and its application in detecting various molecules.

Hydrogen Bonding Interactions in Supramolecular Architectures

The imidazole moiety is a versatile building block in supramolecular chemistry due to its capacity to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen atom). semanticscholar.orgacs.org This amphoteric nature allows imidazole molecules to form extended, nearly linear chains through intermolecular N-H···N hydrogen bonds. semanticscholar.orgacs.org These interactions are crucial in defining the architecture of supramolecular assemblies. iucr.orgtandfonline.com The strength and directionality of these hydrogen bonds provide the robustness required for creating specific supramolecular synthons. semanticscholar.org

In the solid state, imidazole derivatives are known to form various hydrogen-bonded networks. For instance, studies on imidazole-derived Schiff bases have shown the formation of stable, 16-membered hydrogen-bonded rings through complementary hydrogen bonding between the imidazole nitrogen and a hydroxyl group of an adjacent molecule. rsc.org The stability of these dimeric structures is significant, with calculations showing them to be considerably lower in energy than the non-interacting monomers. rsc.org The self-assembly of certain imidazole-containing compounds with boric acid can lead to complex supramolecular structures, such as bundled antiparallel helices and one-dimensional channels, stabilized by unique hydrogen bonding patterns. researchgate.netrsc.org

The boronic acid group itself is an excellent participant in hydrogen bonding. Analogous to carboxylic acids, boronic acids can form dimeric units, which is a common structural motif in the solid state. researchgate.net The B(OH)₂ group can act as a hydrogen bond donor, forming O-H···X interactions (where X is a hydrogen bond acceptor like nitrogen or oxygen). researchgate.netacs.org The interplay between the hydrogen-donating hydroxyl groups of the boronic acid and acceptor sites on other molecules, such as the nitrogen atoms in pyridines or imidazoles, leads to the formation of diverse and stable supramolecular assemblies, including ladder-like structures, catemers, and complex 3D networks. researchgate.netacs.org The presence of water molecules can further mediate and extend these hydrogen-bonding motifs, creating intricate architectures. acs.org

The combination of the imidazole ring and the boronic acid group in one molecule, as in this compound, offers multiple sites for hydrogen bonding, enabling the construction of highly organized and functional supramolecular systems.

Self-Assembly of Boronic Acid Derivatives

Self-assembly is a fundamental concept in supramolecular chemistry where molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.netresearchgate.net Boronic acids are particularly useful building blocks for self-assembly due to the reversible nature of the interactions they engage in, including hydrogen bonding and boronate ester formation. researchgate.netrsc.org

The self-assembly of boronic acid derivatives can lead to a variety of supramolecular architectures, such as dimers, polymers, macrocycles, and cages. researchgate.netacs.org For example, 8-Quinolineboronic acid, an isomer of a potential analog, demonstrates a strong tendency to self-assemble into a dimer in the solid state. nih.gov This assembly is driven by the formation of two complementary intermolecular B-N dative bonds, reinforced by the formation of a boronic anhydride, π-π stacking, and hydrogen bonding. nih.gov In contrast, its positional isomer, 5-quinolineboronic acid, assembles differently, relying on head-to-head hydrogen bonds between the boronic acid units, highlighting the critical role of the functional group's position. nih.gov

Amphiphilic boronic acids, such as pyridyl boronic acid derivatives which are analogous to imidazolyl boronic acids, can self-assemble in solution to form aggregates like micelles and vesicles. researchgate.net The introduction of a boronic acid moiety into a gelator molecule can make the self-assembling process controllable; for instance, the addition of sugars can induce a gel-sol transition by interacting with the boronic acid groups. rsc.org This responsiveness is driven by the formation of a complex between the gelator and the sugar, which disrupts the non-covalent interactions responsible for the gel network. rsc.org

Furthermore, the co-assembly of diboronic acids or esters with multitopic linkers, such as bipyridines, has been shown to generate discrete macrocycles and cages. researchgate.netacs.org These self-assembled structures are promising for applications in sensing and separations, as they often exhibit propensities to include guest molecules within their cavities. acs.org The strategy relies on the parallel use of reversible reactions, such as boronate ester condensation and dative B-N bond formation, to construct complex, well-defined architectures from simple building blocks. researchgate.net

Molecular Recognition of Diols and Other Analytes

A cornerstone of boronic acid chemistry is its ability to reversibly form stable cyclic esters with 1,2- and 1,3-diols. nih.govnih.gov This specific and reversible covalent interaction forms the basis of molecular recognition, making boronic acid-containing compounds excellent synthetic receptors for a wide range of biologically and environmentally important analytes. mdpi.compreprints.org The imidazole moiety within the structure can participate in additional non-covalent interactions, such as hydrogen bonding or π-π stacking, potentially enhancing the binding affinity and selectivity of the receptor. researchgate.netbeilstein-journals.org

The most common application of boronic acid-based receptors is in the recognition of saccharides (sugars), which are rich in diol functionalities. nih.govpageplace.de Differentiating between various saccharides is challenging due to their structural similarities, but carefully designed boronic acid receptors can achieve high selectivity. nih.govacs.org For example, diboronic acid receptors, where the distance between the two boronic acid groups is tailored, can selectively bind disaccharides over monosaccharides. researchgate.net The binding event is often coupled to a signaling mechanism, such as a change in fluorescence or color, allowing for the quantitative detection of the target analyte. researchgate.netrsc.org

Beyond saccharides, boronic acid derivatives have been developed as sensors for a diverse array of diol-containing molecules. mdpi.com This includes important biological molecules like glycoproteins, ribonucleic acids, and catecholamines such as dopamine. mdpi.compreprints.orgskemman.is The binding mechanism involves the formation of a five- or six-membered cyclic boronate ester with the cis-diol unit of the target molecule. nih.govpreprints.org The acidity of the boronic acid and, consequently, its binding affinity can be tuned by introducing electron-withdrawing or -donating groups on the aromatic ring to which it is attached. nih.gov

The interaction is not limited to diols. Boronic acids can also react with other nucleophiles, and have been utilized to detect species such as fluoride (B91410) and cyanide ions, and hydrogen peroxide. mdpi.compreprints.org The table below summarizes research findings on the molecular recognition of various analytes using boronic acid-based receptors.

Receptor TypeAnalyte(s)Sensing MechanismKey Findings & References
Fluorophore-appended boronic acidsMonosaccharides (e.g., Glucose, Fructose)Fluorescence change (PET, FRET, ICT)Binding leads to a change in fluorescence intensity, allowing for quantitative detection. Selectivity can be tuned by receptor design. acs.orgrsc.org
Diboronic acid receptorsDisaccharides, Sialyl Lewis XFluorescence enhancement, Circular DichroismDesigned to match the spacing of diol units on larger molecules, enabling selective recognition of disaccharides or complex glycans. researchgate.netrsc.org
Boronic acid-functionalized materials (e.g., nanoparticles, polymers)Glycoproteins, Ribonucleic acids (RNA), Bacteria, ExosomesElectrochemical or optical signalUsed as synthetic receptors to capture and detect complex biological species and entities. nih.govmdpi.com
Azo dye-conjugated boronic acidsNucleosides, SugarsColorimetric changeBinding with the diol group of the analyte causes a shift in the absorption spectrum of the azo dye. researchgate.net
Boronic acid derivativesCatecholamines (e.g., Dopamine), Fluoride (F⁻), Cyanide (CN⁻), Hydrogen Peroxide (H₂O₂)Fluorescence or Electrochemical changeBoronic acids can bind to the catechol diol or react with nucleophiles like F⁻ and CN⁻, or be oxidized by H₂O₂, leading to a detectable signal. mdpi.compreprints.orgskemman.is

Future Directions and Emerging Research Avenues

Development of Novel and Greener Synthetic Protocols

The synthesis of imidazole (B134444) derivatives and boronic acids is increasingly focused on environmentally friendly and atom-economical methods. Future research is geared towards overcoming the limitations of traditional synthetic routes, which can involve harsh conditions, poor yields, and the generation of significant waste. ualberta.ca

Key areas of development include:

Ultrasound and Microwave-Assisted Synthesis : High-energy inputs like ultrasonic irradiation and microwave assistance are being explored to accelerate reaction times and improve yields in the synthesis of imidazole derivatives. For instance, a Suzuki coupling reaction to form aryl-imidazole derivatives was achieved in a very short time with excellent yields using ultrasonic irradiation. derpharmachemica.com Microwave-assisted, metal-catalyzed, multicomponent reactions also show vast potential for creating diverse compound libraries efficiently. derpharmachemica.com

Reusable and Heterogeneous Catalysts : To enhance sustainability, research is moving towards catalysts that can be easily recovered and reused. unirioja.es The development of polyacrylonitrile (B21495) fiber (PANF)-supported copper(II) catalysts for Chan-Lam coupling reactions is one such example, where the catalyst was effectively recycled five times without significant loss of activity. rsc.org Similarly, Brønsted acidic ionic liquids have been used as reusable catalysts for imidazole synthesis. nih.gov

Solvent-Free and Water-Based Methodologies : Shifting away from volatile organic solvents is a core principle of green chemistry. Researchers are developing solvent-free reaction conditions, such as the use of Fe3O4@SiO2/bipyridinium nanocomposites for the synthesis of tetrasubstituted imidazoles. nih.gov Additionally, performing reactions in water, as demonstrated in the Chan–Lam coupling between imidazole and aryl boronic acid using a copper acetate (B1210297) catalyst, represents a significant step towards greener processes. rsc.org

These novel protocols aim to make the synthesis of (1H-Imidazol-5-yl)boronic acid and its derivatives more sustainable, cost-effective, and scalable.

Exploration of New Catalytic Applications

The unique bifunctional nature of this compound, possessing both a Lewis acidic boronic acid group and a basic/nucleophilic imidazole ring, makes it a prime candidate for novel catalytic applications. Boronic acids are emerging as versatile catalysts in their own right, moving beyond their traditional role as reagents in cross-coupling reactions. rsc.org

Future research will likely explore its potential in:

Dehydrative Reactions : Boronic acid catalysis is effective in promoting direct amide bond formation from carboxylic acids and amines, avoiding the need for stoichiometric activating agents and improving atom economy. ualberta.carsc.org The intramolecular assistance from the imidazole moiety could potentially enhance the catalytic efficiency of this compound in such transformations.

Bifunctional Catalysis : The presence of both acidic (boronic acid) and basic (imidazole) sites within the same molecule allows for the design of bifunctional catalysts. This concept has been explored with other functionalized boronic acids to overcome challenges in the amidation of poorly nucleophilic amines. ualberta.ca this compound could be investigated for similar synergistic effects in a range of organic transformations.

Ligand Development for Metal Catalysis : The imidazole core is a well-established ligand for transition metals. derpharmachemica.comunirioja.es this compound could serve as a sophisticated ligand where the boronic acid group acts as an anchoring site to a support or as a secondary interaction site to modulate the catalyst's electronic properties and reactivity.

The exploration of these catalytic roles could lead to the discovery of new, mild, and selective transformations, further elevating the utility of this compound.

Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry and machine learning is revolutionizing how synthetic routes are designed and optimized. For this compound, these tools can provide unprecedented insight and predictive power.

Emerging applications in this area include:

Reaction Pathway and Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states. This allows for a deeper understanding of reaction mechanisms, helping chemists to rationalize observed reactivity and selectivity, and to predict the outcomes of new reaction designs.

Predictive Screening of Reaction Conditions : Machine learning (ML) algorithms, trained on large datasets of chemical reactions, can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a target molecule. This data-driven approach can significantly reduce the experimental effort required for optimization.

De Novo Design of Catalysts and Reagents : Computational tools are being used to design novel functional molecules. For instance, chemometrics, coupled with DFT calculations, has been used to screen hundreds of thousands of potential boronate combinations to find suitable molecular scavengers. oup.com This approach could be adapted to design derivatives of this compound with tailored properties for specific catalytic or material science applications.

By leveraging advanced computational modeling, researchers can accelerate the discovery and development of new synthetic methodologies and applications for this compound.

Integration into Automated Synthetic Platforms

The translation of laboratory-scale synthesis to industrial production requires robust and scalable processes. Automated synthetic platforms, such as continuous flow reactors, offer significant advantages in terms of safety, consistency, and throughput.

Future directions for this compound in this context involve:

Continuous Flow Synthesis : Adapting the synthesis of this compound to continuous flow systems can lead to improved reaction control, higher yields, and enhanced safety by minimizing the accumulation of hazardous intermediates. Industrial production methods for related boronic acid derivatives already utilize flow reactors to streamline processes.

High-Throughput Experimentation (HTE) : Automated platforms enable the rapid screening of a wide array of reaction parameters. This is particularly useful for optimizing complex, multi-component reactions or for discovering novel catalytic activities.

Automated Radiochemistry : For applications in medical imaging, such as Positron Emission Tomography (PET), the rapid synthesis of radiolabeled compounds is crucial. The copper-mediated radiofluorination of boronic acids has been successfully automated, demonstrating the potential for integrating imidazole-boronic acid derivatives into automated platforms for producing PET tracers. acs.org

The integration of this compound synthesis into these automated platforms will be a key enabler for its large-scale production and application in diverse technological fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.